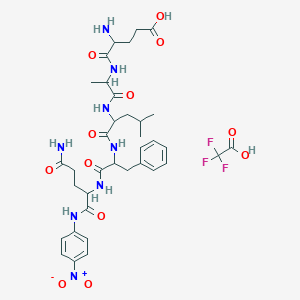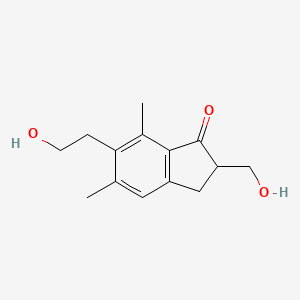![molecular formula C8H14O3 B12102825 [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B12102825.png)
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate, with the chemical formula C8H14O3, is a fascinating compound Its structure features a cyclobutane ring with a hydroxymethyl group and an acetate moiety attached
Preparation Methods
Synthetic Routes: Several synthetic routes exist for [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate. One common approach involves the cyclization of a suitable precursor containing a hydroxymethyl group. For example, the reaction of a cyclobutyl alcohol with acetic anhydride can yield the desired compound.
Reaction Conditions: The cyclization reaction typically occurs under acidic conditions, using a Lewis acid catalyst such as boron trifluoride (BF3) or p-toluenesulfonic acid (p-TsOH). The hydroxymethyl group reacts with the carbonyl group of acetic anhydride, leading to the formation of the cyclobutane ring.
Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound often involves efficient and scalable processes. These methods ensure high yields and purity for commercial applications.
Chemical Reactions Analysis
Reactivity: [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups.
Ring-opening: The cyclobutane ring can open under specific conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the acetate group.
Major Products: The specific products depend on the reaction conditions and reagents used. For example:
- Oxidation: Ketones or carboxylic acids.
- Reduction: Cyclobutyl alcohol.
- Substitution: Various derivatives with modified functional groups.
Scientific Research Applications
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug design or bioconjugation.
Medicine: Investigated for therapeutic properties.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While [(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate is unique due to its cyclobutane ring and hydroxymethyl group, similar compounds include cyclobutane derivatives and acetate-containing molecules.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
[(1S,2R)-2-(hydroxymethyl)cyclobutyl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-6(10)11-5-8-3-2-7(8)4-9/h7-9H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
ULMCYJQQTKKLOY-JGVFFNPUSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1CC[C@H]1CO |
Canonical SMILES |
CC(=O)OCC1CCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)

![[2-Hydroxy-3-(1-phenylethylideneamino)propyl] 2-benzamido-3-phenylpropanoate](/img/structure/B12102798.png)




![1,3,2-Dioxaborolane, 2-[(2E)-3-(trimethylsilyl)-2-propen-1-yl]-](/img/structure/B12102835.png)

